molecular formula C14H19ClN2O3S B4419914 N-TERT-BUTYL-2-CHLORO-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE

N-TERT-BUTYL-2-CHLORO-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B4419914
M. Wt: 330.8 g/mol
InChI Key: QUWHNPBYAMZTKS-UHFFFAOYSA-N
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Description

N-TERT-BUTYL-2-CHLORO-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a tert-butyl group, a chloro substituent, and a pyrrolidinone moiety attached to a benzene sulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-TERT-BUTYL-2-CHLORO-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactionsThe pyrrolidinone moiety is then attached via nucleophilic substitution reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-TERT-BUTYL-2-CHLORO-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while nucleophilic substitution can introduce new functional groups into the molecule .

Scientific Research Applications

N-TERT-BUTYL-2-CHLORO-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-TERT-BUTYL-2-CHLORO-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can alter cellular pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-TERT-BUTYL-2-CHLORO-BENZAMIDE: Similar structure but lacks the pyrrolidinone moiety.

    N-TERT-BUTYL-2,4-DICHLORO-BENZAMIDE: Contains an additional chloro group.

    4-TERT-BUTYL-N-(3-CHLORO-4-METHYLPHENYL)BENZAMIDE: Different substitution pattern on the benzene ring.

Uniqueness

N-TERT-BUTYL-2-CHLORO-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of the pyrrolidinone moiety, which can impart distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and increase its potential for various applications .

Properties

IUPAC Name

N-tert-butyl-2-chloro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-14(2,3)16-21(19,20)12-7-6-10(9-11(12)15)17-8-4-5-13(17)18/h6-7,9,16H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWHNPBYAMZTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(C=C(C=C1)N2CCCC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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